Pidotimod Impurity B

Overview

Description

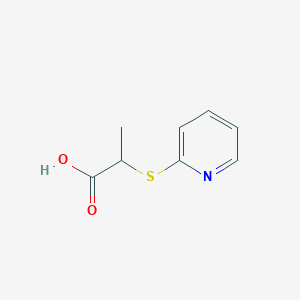

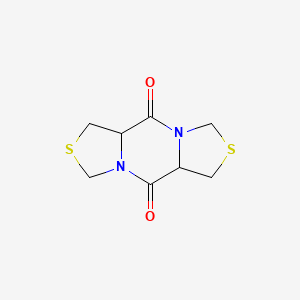

Pidotimod Impurity B is an impurity of Pidotimod, which is a synthetic dipeptide molecule with immunomodulatory properties . It has a molecular formula of C8H10N2O42S2 and a molecular weight of 230.31 .

Synthesis Analysis

The synthesis of Pidotimod involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid in water without the protection step . This one-pot, direct synthesis method is considered a green method due to its simplicity and environmental friendliness .Molecular Structure Analysis

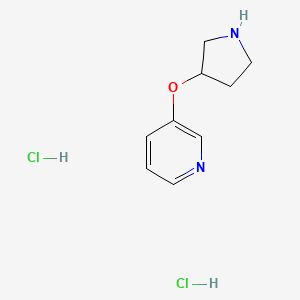

The molecular structure of Pidotimod Impurity B is characterized by InChI and SMILES notations . The InChI notation isInChI=1S/C8H10N2O2S2/c11-7-5-1-13-3-9(5)8(12)6-2-14-4-10(6)7/h5-6H,1-4H2 and the SMILES notation is C1C2C(=O)N3CSCC3C(=O)N2CS1 . Chemical Reactions Analysis

The degradation and impurity profiling of Pidotimod were carried out under ICH-recommended stress degradation protocols . The impurities and degradants were separated on an RP-C-18 column and the structures of the degradants were postulated based on LC-MS-MS study .Mechanism of Action

Target of Action

Pidotimod Impurity B primarily targets dendritic cells (DCs) and T-lymphocytes . Dendritic cells play a crucial role in the immune system, acting as antigen-presenting cells that process antigen material and present it on their surface to other cells of the immune system. T-lymphocytes, on the other hand, are a type of white blood cell that plays a central role in cell-mediated immunity.

Mode of Action

Pidotimod Impurity B induces the maturation of dendritic cells, up-regulates the expression of HLA-DR and co-stimulatory molecules CD83 and CD86 , and stimulates dendritic cells to release pro-inflammatory molecules . It also drives T cell proliferation and differentiation . Furthermore, Pidotimod inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation . It also increases nuclear factor κB (NFκB) expression and translocation to the nucleus .

Biochemical Pathways

The biochemical pathways affected by Pidotimod involve the ERK and NFκB signaling pathways . These pathways are crucial for the regulation of immune responses. The modulation of these pathways by Pidotimod leads to an increase in toll-like receptor expression .

Result of Action

The result of Pidotimod’s action is an enhanced immune response. It improves the clinical conditions of patients and enhances and stimulates their immunity cells’ functions, acting on both adaptive and innate immunity . It also increases the concentration of salivary IgA directed against bacteria . Furthermore, it has been demonstrated an improvement of FEV1 and PEF in asthmatic patients treated with Pidotimod .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pidotimod. For instance, the frequency of respiratory tract infections, which Pidotimod is used to treat, can be influenced by environmental risk factors . .

properties

IUPAC Name |

5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S2/c11-7-5-1-13-3-9(5)8(12)6-2-14-4-10(6)7/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBKEOUUWVDDIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)N3CSCC3C(=O)N2CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pidotimod Impurity B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B3024199.png)